molecular formula C20H31N4O7P B14435447 [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 77887-07-1

[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

Cat. No.: B14435447
CAS No.: 77887-07-1
M. Wt: 470.5 g/mol
InChI Key: CAXYSRNCTODWEN-UHFFFAOYSA-N
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Description

[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: is a complex organic compound that features a unique combination of aziridine, phosphate, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps:

    Formation of the Aziridine Moiety: The aziridine rings are synthesized through the reaction of appropriate amines with epoxides under basic conditions.

    Phosphorylation: The aziridine-containing intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3).

    Pyrimidine Coupling: The phosphorylated intermediate is coupled with a pyrimidine derivative under acidic or basic conditions to form the desired compound.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine rings, leading to the formation of oxaziridines.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, where nucleophiles can replace the aziridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.

Major Products

    Oxidation: Oxaziridine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s aziridine rings are of interest due to their potential as DNA cross-linking agents. This property can be exploited in the development of novel anticancer agents.

Medicine

In medicine, the compound’s ability to interact with biological macromolecules makes it a candidate for drug development. Its potential as an anticancer agent is particularly noteworthy.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate exerts its effects is primarily through the interaction of its aziridine rings with nucleophilic sites in biological macromolecules. This can lead to the formation of covalent bonds, resulting in cross-linking or modification of the target molecules. The phosphate group can also participate in phosphorylation reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: Similar structure but lacks the dimethyl groups on the aziridine rings.

    [2-[Bis(2-methylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: Similar structure with methyl groups instead of dimethyl groups on the aziridine rings.

Uniqueness

The presence of the dimethyl groups on the aziridine rings in [2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate imparts unique steric and electronic properties, potentially enhancing its reactivity and selectivity in various chemical and biological processes.

Properties

CAS No.

77887-07-1

Molecular Formula

C20H31N4O7P

Molecular Weight

470.5 g/mol

IUPAC Name

[2-[bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C20H31N4O7P/c1-12-8-22(18(27)21-17(12)26)16-7-14(30-13(2)25)15(31-16)9-29-32(28,23-10-19(23,3)4)24-11-20(24,5)6/h8,14-16H,7,9-11H2,1-6H3,(H,21,26,27)

InChI Key

CAXYSRNCTODWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3(C)C)N4CC4(C)C)OC(=O)C

Origin of Product

United States

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